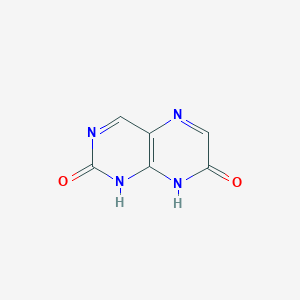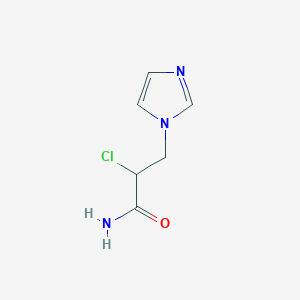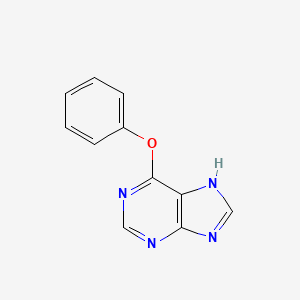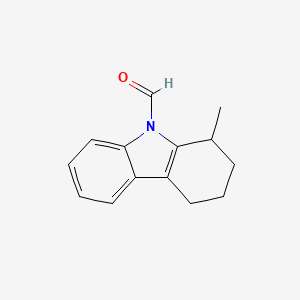
1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a carbazole core with a methyl group at the 1-position and an aldehyde group at the 9-position, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole cyclization of appropriate precursors in the presence of acidic conditions, such as glacial acetic acid and concentrated hydrochloric acid . This reaction typically yields 1-ketotetrahydrocarbazole, which can be further modified through reduction and aromatization steps to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed asymmetric hydrogenation reactions is one such method employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the carbazole core, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid.
Reduction: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-methanol.
Substitution: Various substituted carbazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active carbazole derivatives.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, carbazole derivatives are known to inhibit certain kinases and enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid: Similar structure but with additional carboxylic acid groups.
9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazole-4-one: Contains a methylene group and a ketone group.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Features a ketone group at the 4-position.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and an aldehyde group allows for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
1-methyl-1,2,3,4-tetrahydrocarbazole-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-4-7-12-11-6-2-3-8-13(11)15(9-16)14(10)12/h2-3,6,8-10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZORYSHIKHRLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1N(C3=CC=CC=C23)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496222 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65690-39-3 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-9H-carbazole-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


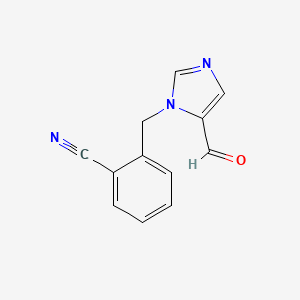
![Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate](/img/structure/B3356245.png)

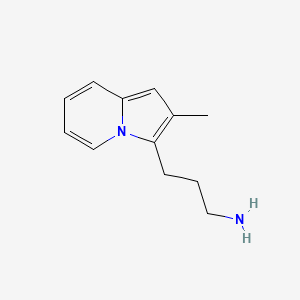
![3,5-Dimethylimidazo[1,5-a]pyridine](/img/structure/B3356274.png)
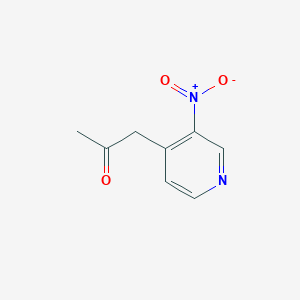
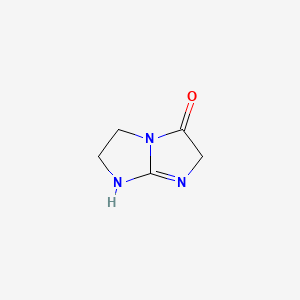
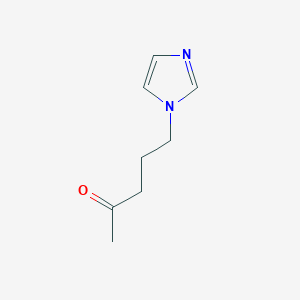
![3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole](/img/structure/B3356327.png)
![1,4-Dihydropyrido[3,2-c]pyridazine](/img/structure/B3356334.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B3356341.png)
